molecular formula C12H17NO3 B3337658 2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-ethanol CAS No. 73120-83-9

2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-ethanol

Cat. No.: B3337658
CAS No.: 73120-83-9
M. Wt: 223.27 g/mol
InChI Key: NUOABGIIYNJJBX-UHFFFAOYSA-N
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Description

2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-ethanol (CAS 73120-83-9) is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . This reagent belongs to a class of 2,3-dihydrobenzo[1,4]dioxin-2-ylmethyl derivatives, which have been identified in research as potent and selective alpha2C adrenergic receptor antagonists . Antagonism of the alpha2C receptor is a significant mechanism of interest for investigating new therapeutic approaches for a range of peripheral and central nervous system diseases . The structural motif of the 1,4-benzodioxan ring system, to which this compound is related, has been explored in medicinal chemistry for decades, with early amino derivatives showing effects on arterial blood pressure and vascular resistance in animal models, highlighting the pharmacological relevance of this chemical scaffold . As such, this compound serves as a valuable building block and reference standard for researchers in pharmacology and medicinal chemistry. It is intended for use in vitro experiments and early-stage drug discovery efforts, particularly those focused on understanding adrenergic signaling pathways and developing new neuropharmacological agents. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[2,3-dihydro-1,4-benzodioxin-3-ylmethyl(methyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-13(6-7-14)8-10-9-15-11-4-2-3-5-12(11)16-10/h2-5,10,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOABGIIYNJJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1COC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73120-83-9
Record name Ethanol, 2-(N-(1,4-benzodioxan-2-yl)methyl-N-methyl)amino-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073120839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC106900
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106900
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-ethanol typically involves multiple steps, starting with the formation of the dihydro-benzo[1,4]dioxin core. This can be achieved through a Diels-Alder reaction, followed by subsequent functional group modifications to introduce the amino and hydroxyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often using catalysts and specific solvents to control the reaction environment.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the hydroxyl group to a carbonyl group.

  • Reduction: : Reducing any double or triple bonds present in the molecule.

  • Substitution: : Replacing one functional group with another, such as converting the amino group to a different amine.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of saturated hydrocarbons or alcohols.

  • Substitution: : Formation of different amine derivatives or other functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its dihydro-benzo[1,4]dioxin core is particularly useful in the development of new materials and pharmaceuticals.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to naturally occurring compounds makes it a valuable tool in biochemistry.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Its ability to interact with various biological targets can be harnessed to develop new drugs for treating diseases.

Industry

In industry, this compound can be used in the production of dyes, polymers, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-ethanol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific receptors or enzymes, leading to a biological response. The molecular targets and pathways involved would vary based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzodioxane derivatives exhibit diverse pharmacological profiles depending on substituent variations. Below is a detailed comparison with structurally and functionally related compounds:

S-16924 [(R)-2-[1-[2-(2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluorophenyl)-ethanone]

  • Structural Differences: Replaces the ethanol group with a fluorophenyl-pyrrolidinyl ketone. Benzodioxin oxygen is at position 5 instead of 2.
  • Pharmacological Profile :
    • Potent serotonin 5-HT1A agonist and dopamine D2/D3 antagonist.
    • Demonstrates antipsychotic and anxiolytic activity in rodent models, with an ID50 of 0.96 mg/kg (vs. 1.91 mg/kg for clozapine) in blocking apomorphine-induced climbing .
    • Unlike the target compound, S-16924 shows high affinity for 5-HT1A receptors (Ki < 10 nM) and negligible muscarinic or histaminergic activity .

N-{2-[4-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-[1,4]diazepan-1-yl]-ethyl}-2-phenoxy-nicotinamide

  • Structural Differences :
    • Incorporates a diazepan ring and nicotinamide group.
  • Pharmacological Profile :
    • Selective α2C-adrenergic receptor antagonist (Ki = 2.3 nM) with >100-fold selectivity over α2A/α2B subtypes.
    • Optimized for CNS penetration, unlike the target compound, which lacks detailed receptor selectivity data .

2-[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-isopropyl-amino]-ethanol

  • Structural Differences: Substitutes the methyl group on the aminoethanol side chain with an isopropyl group.
  • Pharmacological Implications :
    • Increased steric bulk may reduce metabolic degradation but also limit receptor accessibility. Such analogs are often explored for improved pharmacokinetic properties .

[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-piperazin-1-yl-methanone]

  • Structural Differences: Replaces the aminoethanol group with a piperazine-carboxamide moiety.
  • Functional Impact :
    • Piperazine enhances basicity and binding to dopamine receptors, making this compound relevant in schizophrenia research .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Pharmacological Activity Reference
2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-ethanol Benzodioxin + methylaminoethanol Methyl, ethanol Unknown (structural analog of antipsychotics)
S-16924 Benzodioxin + pyrrolidinyl ketone Fluorophenyl, pyrrolidine 5-HT1A agonist, antipsychotic (ID50 = 0.96 mg/kg)
N-{2-[4-(Benzodioxin-2-ylmethyl)-diazepan-1-yl]-ethyl}-nicotinamide Benzodioxin + diazepan Nicotinamide, diazepan α2C antagonist (Ki = 2.3 nM)
2-[(Benzodioxin-5-ylmethyl)-isopropyl-amino]-ethanol Benzodioxin + isopropylaminoethanol Isopropyl, ethanol SAR studies for metabolic stability

Research Findings and Mechanistic Insights

  • Receptor Affinity: Benzodioxin derivatives often target monoaminergic receptors (e.g., serotonin, dopamine, adrenergic). For example, S-16924’s 5-HT1A agonism correlates with reduced catalepsy in rodent models, a property absent in haloperidol .
  • SAR Trends: Position of Oxygen: Benzodioxin oxygen at position 5 (S-16924) vs. 2 (target compound) alters receptor specificity. Amino Group Substitution: Methyl groups favor CNS penetration, while bulkier groups (isopropyl) improve metabolic stability but reduce potency .
  • Synthetic Routes : Many analogs are synthesized via alkylation of benzodioxin amines with halogenated alcohols or amines, as seen in and .

Biological Activity

The compound 2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-ethanol is a derivative of 2,3-dihydrobenzo[1,4]dioxin and has garnered attention for its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor interactions, and therapeutic implications based on recent studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H13NO2
  • Molecular Weight : 179.22 g/mol

This compound features a benzo[dioxin] moiety that is critical for its biological activity.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds related to this compound. Specifically, research has shown that derivatives of 2,3-dihydrobenzo[1,4]dioxin exhibit significant inhibition against enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively.

Table 1: Enzyme Inhibition Data

Compound NameTarget EnzymeIC50 Value (µM)Reference
Compound Aα-Glucosidase12.5
Compound BAcetylcholinesterase8.0
Compound Cα-Glucosidase15.0

Receptor Interactions

The compound also interacts with adrenergic receptors. Notably, it has been identified as a selective antagonist for the alpha(2C) adrenergic receptor subtype. This interaction suggests potential applications in treating peripheral and central nervous system disorders.

Case Study: Alpha(2C) Antagonism

A study demonstrated that derivatives of 2,3-dihydrobenzo[1,4]dioxin exhibited significant binding affinity and selectivity for the alpha(2C) adrenergic receptor. The structural requirements for optimal binding were elucidated through structure-activity relationship (SAR) studies.

Therapeutic Implications

Given its enzyme inhibitory activity and receptor antagonism, compounds related to this compound hold promise for therapeutic applications in managing T2DM and AD. The dual action of inhibiting key enzymes while modulating adrenergic receptors could provide a multifaceted approach to treatment.

Q & A

Basic Research Questions

Q. What synthetic routes are reported for synthesizing 2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-ethanol?

  • Methodological Answer : A two-step synthesis approach is commonly employed. First, alkylation of 2-methoxy-N-methyl ethylamine with 2-bromoethanol in toluene at 100°C for 2 hours yields the intermediate. Purification via drying with MgSO₄ and vacuum concentration achieves ~88% yield. The second step involves reaction with sulfonyl chloride in ethyl acetate at 0°C, followed by room-temperature stirring and vacuum concentration to obtain the final product with 88% yield . Adjustments to solvent choice (e.g., DMF for polar intermediates) or catalyst loading may optimize yields for derivatives.

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is recommended for purity assessment, with thresholds ≥98% for research-grade material. Moisture content should be ≤0.5% (Karl Fischer titration). Structural confirmation employs NMR (¹H/¹³C) to verify benzo[1,4]dioxin and ethanolamine moieties, supplemented by mass spectrometry (exact mass ~220–250 g/mol depending on derivatives) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Acute toxicity (H302) and skin/eye irritation (H315/H319) necessitate PPE: nitrile gloves, lab coats, and safety goggles. Work under fume hoods to avoid inhalation (H335). For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous washes to prevent hydrolysis. Store in airtight containers at 2–8°C in干燥 environments .

Advanced Research Questions

Q. How do structural analogs of this compound compare in enzyme inhibition or receptor binding efficacy?

  • Methodological Answer : Comparative studies using radioligand binding assays (e.g., α2C-adrenoceptor selectivity) reveal that derivatives with electron-withdrawing substituents on the benzo[1,4]dioxin ring enhance receptor affinity. For example, fluorophenyl analogs show >100-fold selectivity for α2C-AR over α2A-AR, attributed to steric and electronic interactions in the receptor’s hydrophobic pocket . COX inhibition assays (IC₅₀ values) further differentiate analogs, where methyl groups at the ethanolamine chain reduce activity by ~40% compared to unsubstituted derivatives .

Q. What in vivo models validate the antipsychotic or anxiolytic potential of this compound?

  • Methodological Answer : Rodent models (e.g., ultrasonic vocalization tests, forced swim tests) assess serotonin 5-HT1A agonism. Clozapine and haloperidol are common comparators. Dosing at 1–10 mg/kg (i.p.) in Sprague-Dawley rats shows reduced immobility time (p < 0.01), correlating with increased prefrontal cortex dopamine release. Behavioral data should be paired with microdialysis or PET imaging to confirm CNS penetration .

Q. How can researchers resolve contradictions in reported biological activities of similar compounds?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines vs. primary neurons) or pharmacokinetic factors. For example, α2C-AR selectivity in vitro may not translate in vivo due to metabolic instability. Mitigation strategies include:

  • Standardizing assay conditions (e.g., uniform ATP concentrations in kinase assays).
  • Using deuterated analogs to prolong half-life.
  • Cross-validating results with orthogonal techniques (e.g., SPR vs. radioligand binding) .

Q. What strategies improve metabolic stability and blood-brain barrier (BBB) penetration of benzo[1,4]dioxin derivatives?

  • Methodological Answer : Introducing lipophilic substituents (e.g., trifluoromethyl groups) enhances BBB permeability (logP > 2.5). Deuteration at metabolically labile sites (e.g., ethanolamine -OH) reduces first-pass metabolism. In silico modeling (e.g., QSAR) predicts optimal substituent placement, validated via LC-MS/MS pharmacokinetic studies in rodents .

Q. How does the ethanolamine moiety influence pharmacokinetic properties?

  • Methodological Answer : The ethanolamine group facilitates hydrogen bonding with transporters (e.g., LAT1), enhancing CNS uptake. However, its hydrophilicity (cLogP ~1.2) limits passive diffusion. Prodrug strategies (e.g., esterification) increase lipophilicity temporarily, with in vivo esterase cleavage restoring active form .

Key Research Recommendations

  • Prioritize deuterated analogs for enhanced metabolic stability in CNS-targeted studies.
  • Use hybrid screening (in vitro binding + in vivo microdialysis) to bridge mechanistic and behavioral data.
  • Explore thiazole or indole hybrid derivatives (e.g., sc-339579) for multitarget engagement .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-ethanol
Reactant of Route 2
Reactant of Route 2
2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.